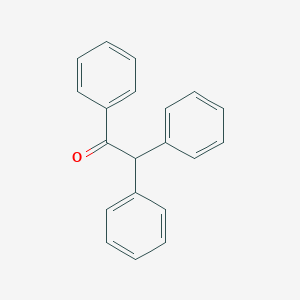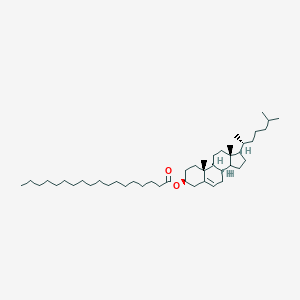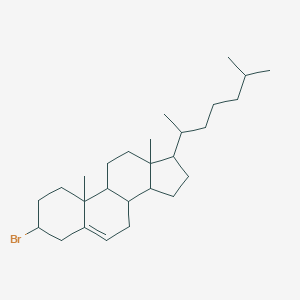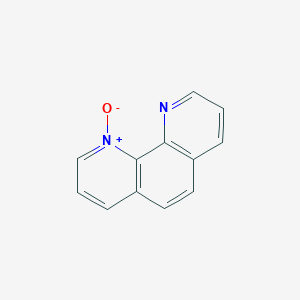
1,10-Phenanthroline 1-oxide
Übersicht
Beschreibung
1,10-Phenanthroline 1-oxide (Phen) is a heterocyclic organic compound that belongs to the class of nitrogen-containing heterocycles. It is an important ligand in coordination chemistry and has been widely used in various fields, including biochemistry, environmental science, and material science.
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline 1-oxide is based on its ability to chelate metal ions. When 1,10-Phenanthroline 1-oxide binds to a metal ion, it forms a stable complex that has unique physical and chemical properties. The metal-1,10-Phenanthroline 1-oxide complex can be used to study the structure and function of metalloproteins and to develop new catalysts for chemical reactions.
Biochemische Und Physiologische Effekte
1,10-Phenanthroline 1-oxide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antitumor activity. It has also been shown to play a role in metal homeostasis and to protect cells from metal-induced oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,10-Phenanthroline 1-oxide in lab experiments include its high selectivity and sensitivity for metal ions, its ability to form stable metal complexes, and its versatility in different types of reactions. However, 1,10-Phenanthroline 1-oxide also has some limitations, including its potential toxicity and the possibility of interfering with other chemical reactions.
Zukünftige Richtungen
There are several future directions for the research on 1,10-Phenanthroline 1-oxide. One direction is to develop new methods for synthesizing 1,10-Phenanthroline 1-oxide and its derivatives. Another direction is to explore the potential applications of 1,10-Phenanthroline 1-oxide in new areas, such as drug discovery and nanotechnology. Additionally, the development of new analytical techniques for detecting 1,10-Phenanthroline 1-oxide and its metal complexes could enhance our understanding of their properties and functions. Finally, the investigation of the toxicity and safety of 1,10-Phenanthroline 1-oxide is necessary for its further application in various fields.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline 1-oxide has been widely used in scientific research, especially in the fields of biochemistry and environmental science. In biochemistry, 1,10-Phenanthroline 1-oxide is used as a chelating agent to isolate and purify metalloproteins. It has also been used as a fluorescent probe to detect metal ions and as a catalyst in various reactions. In environmental science, 1,10-Phenanthroline 1-oxide is used to determine the concentration of iron and copper ions in water and soil samples.
Eigenschaften
CAS-Nummer |
1891-19-6 |
|---|---|
Produktname |
1,10-Phenanthroline 1-oxide |
Molekularformel |
C12H8N2O |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
1-oxido-1,10-phenanthrolin-1-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-8-2-4-10-6-5-9-3-1-7-13-11(9)12(10)14/h1-8H |
InChI-Schlüssel |
OFEFUDKSXOZQFL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1 |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1 |
Synonyme |
1,10-Phenanthroline 1-oxide |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


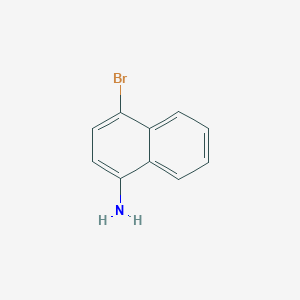
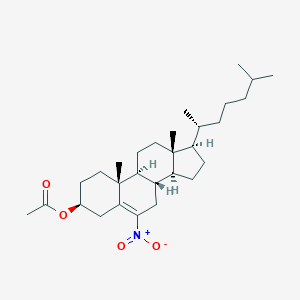
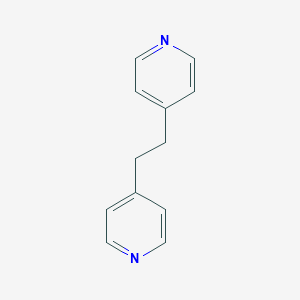
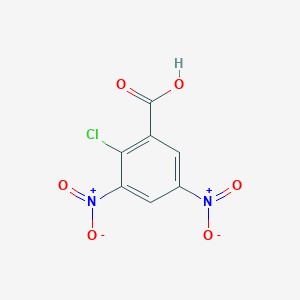
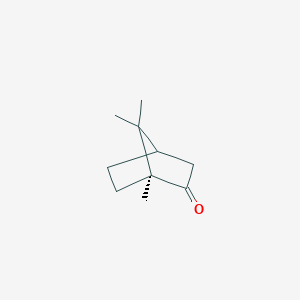
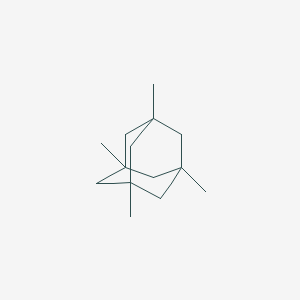
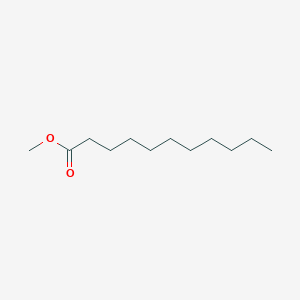
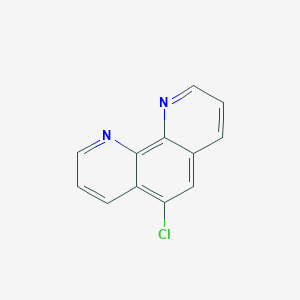
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)

